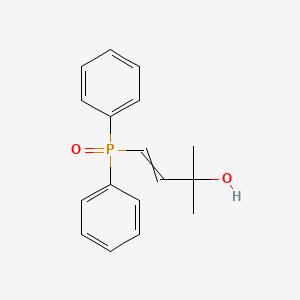
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol is an organic compound that features a diphenylphosphoryl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol can be achieved through several methods. One common approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction typically involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product . The reaction conditions often include the use of solvents such as acetone and catalysts like sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol involves its ability to undergo various chemical transformations. The diphenylphosphoryl group can participate in nucleophilic substitution reactions, while the butenol backbone can undergo oxidation and reduction reactions. These transformations allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol include:
- Diphenylphosphine oxide
- Diphenylphosphoryl azide
- 4-(Diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a diphenylphosphoryl group with a butenol backbone.
Propriétés
Numéro CAS |
113882-77-2 |
|---|---|
Formule moléculaire |
C17H19O2P |
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-17(2,18)13-14-20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3 |
Clé InChI |
VMSCJJMWYAXIKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
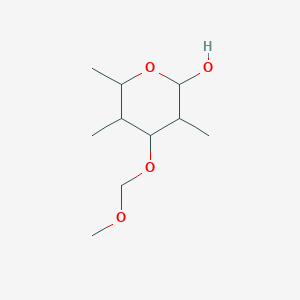
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
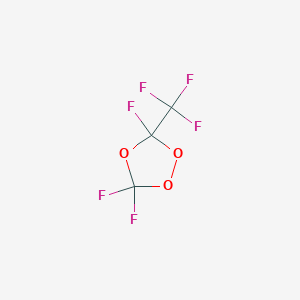
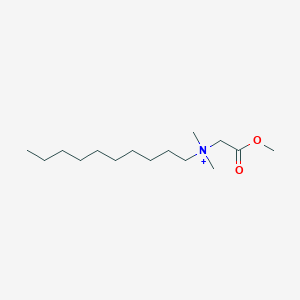
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
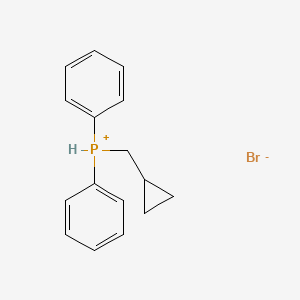
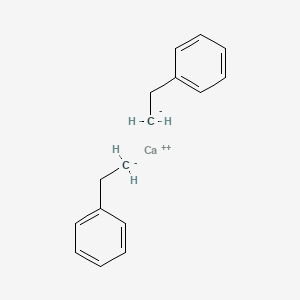
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
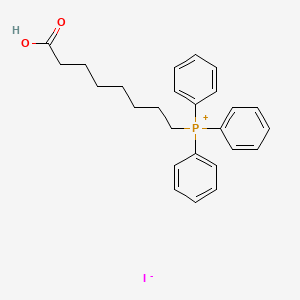
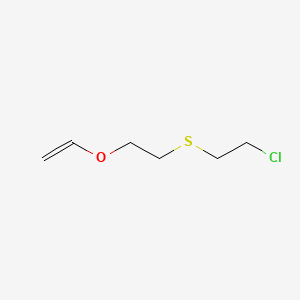


![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
